molecular formula C17H16ClN5O2S B2574639 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide CAS No. 890637-73-7

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide

Cat. No.: B2574639
CAS No.: 890637-73-7
M. Wt: 389.86
InChI Key: ICNQZVWOFOEIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of tetrazole-thio-propanamide derivatives characterized by a 1H-tetrazole core substituted with a 4-chlorophenyl group at the 1-position, a thioether linkage at the 5-position, and a propanamide chain terminating in a 3-methoxyphenyl group.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-11(16(24)19-13-4-3-5-15(10-13)25-2)26-17-20-21-22-23(17)14-8-6-12(18)7-9-14/h3-11H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNQZVWOFOEIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)OC)SC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the tetrazole ring through a cyclization reaction involving a nitrile and sodium azide. The chlorophenyl group is introduced via a nucleophilic substitution reaction, and the final product is obtained through a coupling reaction with the methoxyphenyl group under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing thiazole and tetrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide have been synthesized and tested against various bacterial strains. In one study, novel thiazole derivatives demonstrated promising antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Activity
Compound A32Effective against Staphylococcus aureus
Compound B16Effective against Escherichia coli

Anticonvulsant Activity

The anticonvulsant effects of tetrazole-containing compounds have been documented extensively. The structure of 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide suggests potential efficacy in seizure models. In experimental studies, similar compounds have shown protective effects in both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models .

CompoundED50 (mg/kg)Model
Compound C24.38MES
Compound D88.23PTZ

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole derivatives has been explored in recent studies. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The design of selective COX-2 inhibitors based on the tetrazole scaffold has led to compounds that exhibit reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole and tetrazole derivatives is critical for optimizing their pharmacological properties. The presence of electron-withdrawing groups such as chlorine enhances the biological activity by increasing the compound's lipophilicity and binding affinity to target receptors .

Key Findings from SAR Studies:

  • Chlorine Substitution : Enhances anticonvulsant activity.
  • Methoxy Group : Improves solubility and bioavailability.

Case Studies

Several case studies highlight the efficacy of compounds related to 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited significant antibacterial activity, leading to further development as potential therapeutic agents against resistant bacterial strains .
  • Anticonvulsant Screening : In a controlled study, a novel compound with a similar structure was tested in animal models, showing promising results in reducing seizure frequency and duration .
  • Inflammation Models : Compounds were evaluated for their ability to inhibit inflammatory pathways in vitro and in vivo, revealing significant reductions in inflammation markers when compared to control groups .

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The tetrazole ring and aromatic groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Thio-Acetamide/Triazole Analogs

Compound A : 2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide ()
  • Structure: Replaces the thioether with a phenoxy group and substitutes the 3-methoxyphenyl with a methyl group.
  • The methyl group reduces steric hindrance, possibly enhancing bioavailability.
  • Bioactivity : Studied for dyslipidemia and type 2 diabetes mellitus (DMT2), with demonstrated rat bioavailability .
Compound B : 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide ()
  • Structure : Features a triazole core instead of tetrazole and an acetamide chain (shorter than propanamide).
  • Key Differences :
    • Triazole rings are less acidic than tetrazoles, altering solubility and binding interactions.
    • The 2-methoxyphenyl group may reduce steric accessibility compared to 3-methoxy substitution.
Compound C : N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
  • Structure : Differs in the substituent on the terminal phenyl group (4-fluoro vs. 4-chloro) and tetrazole tautomer (2H vs. 1H).
  • Key Differences :
    • Fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity compared to chlorine.
    • The 2H-tetrazole tautomer could influence hydrogen-bonding patterns.
Physicochemical Properties :
Property Target Compound Compound A () Compound B () Compound C ()
Molecular Weight ~380–400 g/mol (estimated) 341.34 g/mol 367.4 g/mol 341.34 g/mol
Key Substituents 4-Cl, 3-OCH3, tetrazole-1H 4-Cl, methyl, tetrazole 2-OCH3, triazole 4-F, 4-OCH3, tetrazole-2H
logP (estimated) ~3.5 (moderate lipophilicity) ~2.8 ~3.1 ~3.0
Hydrogen Bond Donors 2 (tetrazole NH, amide NH) 2 2 2

Functional Group Impact on Bioactivity

  • Tetrazole vs. Triazole : Tetrazoles (pKa ~4–5) are more acidic than triazoles (pKa ~8–10), enhancing solubility in physiological pH and interactions with basic residues in target enzymes .
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s higher lipophilicity may improve membrane permeability but increase toxicity risks compared to fluorine .
  • Propanamide vs. Acetamide : The longer propanamide chain in the target compound could enhance binding to hydrophobic pockets in proteins compared to acetamide analogs .

Biological Activity

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide, known by its CAS number 890637-73-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and biological properties, supported by relevant research findings and data tables.

Chemical Structure

The molecular formula of the compound is C17H16ClN5O2SC_{17}H_{16}ClN_{5}O_{2}S, with a molecular weight of 389.9 g/mol. Its structural features include a tetrazole ring, a thioether linkage, and aromatic groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : This is achieved through cyclization reactions involving nitriles and sodium azide.
  • Thioether Formation : The introduction of the chlorophenyl group occurs via nucleophilic substitution.
  • Final Coupling : The methoxyphenyl group is incorporated through a coupling reaction under specific conditions (presence of a base and solvent) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar thiazole and tetrazole derivatives. For instance, various compounds have shown moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds ranged between 100-400 µg/mL . While specific data on 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide's antimicrobial activity is limited, its structural analogs suggest promising potential.

Antitumor Activity

Compounds containing tetrazole and thiazole moieties have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values less than that of doxorubicin, a standard chemotherapeutic agent . The presence of substituents like methoxy groups in the phenyl rings has been correlated with enhanced activity against cancer cells.

The biological activity of 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide likely involves interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring may facilitate binding to these targets, modulating their activity through hydrophobic interactions provided by the aromatic groups .

Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivityModerate to good activity against various pathogens
Antitumor ActivityIC50 values lower than doxorubicin in certain cases
Mechanism InsightsInteraction with enzymes/receptors via tetrazole ring

Case Studies

  • Anticancer Studies : A study on related compounds demonstrated that modifications in the phenyl ring significantly influenced cytotoxicity profiles against cancer cell lines. The presence of electron-donating groups was crucial for enhancing activity .
  • Antimicrobial Formulations : Research into multi-agent formulations indicated that compounds similar to 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide could synergistically enhance antimicrobial efficacy when combined with other agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.